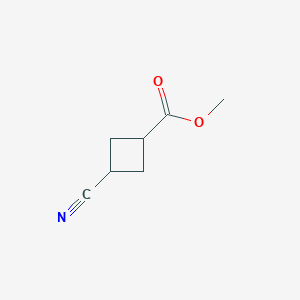![molecular formula C15H16N4O3S B2768772 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide CAS No. 549477-99-8](/img/structure/B2768772.png)
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropane ring, a sulfamoyl group, and a pyrimidine moiety. Its chemical properties and reactivity make it a subject of interest in medicinal chemistry, materials science, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction, typically using sulfonyl chlorides and amines under basic conditions.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is incorporated through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with an amine or other nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonamides to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogenated pyrimidines, nucleophiles (amines, thiols); reactions often require polar aprotic solvents and may be catalyzed by bases or acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.
科学研究应用
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, with implications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
- N-[4-[(4-chloropyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide
- N-[4-[(4-fluoropyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide
- N-[4-[(4-methoxypyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide
Uniqueness
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural variation may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10-8-9-16-15(17-10)19-23(21,22)13-6-4-12(5-7-13)18-14(20)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLOETVRJXVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2768689.png)
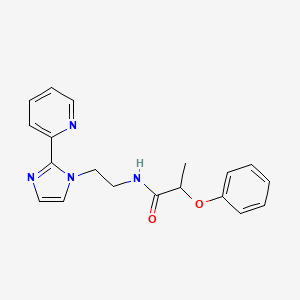
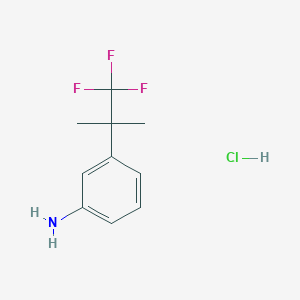
![O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate](/img/structure/B2768700.png)
![2-[(3-fluoropropyl)sulfanyl]-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2768701.png)
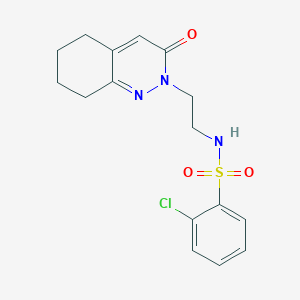
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide](/img/structure/B2768703.png)
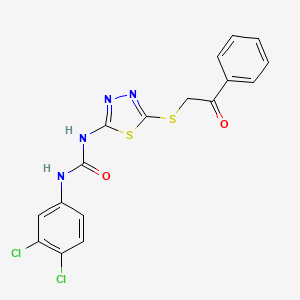
![[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2768706.png)
![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide](/img/structure/B2768707.png)

![ethyl 4-{2-[(1-{2-[(2-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2768709.png)
![8-[(2-Chlorophenyl)methyl]-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2768710.png)
